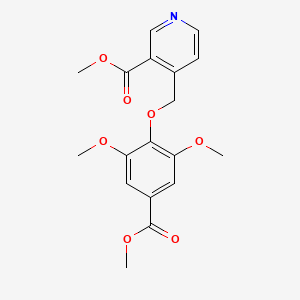
Dimethyl cathate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl cathate, also known as this compound, is a useful research compound. Its molecular formula is C18H19NO7 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
Dimethyl cathate has shown promise in the pharmaceutical industry due to its unique chemical properties. Its applications include:
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis through various biochemical pathways. Studies have documented its effectiveness against several cancer types, including breast and prostate cancers. For example, a study demonstrated that derivatives of this compound could trigger cell death in cancer cells by disrupting mitochondrial function, leading to increased reactive oxygen species production .
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate oxidative stress and enhance mitochondrial function has been highlighted in research involving animal models of neurological disorders .
- Cryopreservation : this compound is utilized as a cryoprotectant in biological research, improving the viability of cells and tissues during freezing processes. Its low toxicity and ability to penetrate biological membranes make it an ideal candidate for preserving biological samples .
Biochemical Research Applications
In biochemical research, this compound serves various roles:
- Solvent Properties : As a solvent, this compound facilitates the dissolution of hydrophobic compounds, aiding in the formulation of drug delivery systems. Its ability to enhance drug solubility is particularly valuable in developing formulations for poorly soluble drugs .
- Biochemical Assays : this compound is employed in biochemical assays to study enzyme kinetics and interactions. Its unique properties allow researchers to investigate the effects of various substrates on enzyme activity, providing insights into metabolic pathways .
Material Science Applications
In material sciences, this compound has been explored for its potential uses:
- Polymer Synthesis : this compound can act as a monomer in polymer synthesis, contributing to the development of new materials with tailored properties. Research has shown that polymers synthesized with this compound exhibit enhanced mechanical strength and thermal stability .
- Nanomaterials : The compound has been investigated for its role in synthesizing nanomaterials with specific functionalities. For instance, studies have indicated that incorporating this compound into nanocomposite materials can improve their electrical conductivity and thermal resistance .
Data Table: Summary of Applications
Case Studies
- Anticancer Research : A study conducted on breast cancer cell lines demonstrated that treatment with this compound derivatives led to a significant reduction in cell viability through apoptosis induction. The mechanism involved increased reactive oxygen species production and mitochondrial dysfunction .
- Neuroprotection Study : In a model of neurodegeneration, this compound was shown to protect neuronal cells from oxidative damage. The treatment resulted in reduced markers of inflammation and improved mitochondrial function, suggesting potential therapeutic applications for neurodegenerative diseases .
- Cryopreservation Application : Research highlighted the effectiveness of this compound as a cryoprotectant in preserving human stem cells during freezing procedures. The study reported high post-thaw viability rates, indicating its suitability for use in regenerative medicine .
特性
CAS番号 |
61166-29-8 |
|---|---|
分子式 |
C18H19NO7 |
分子量 |
361.3 g/mol |
IUPAC名 |
methyl 4-[(2,6-dimethoxy-4-methoxycarbonylphenoxy)methyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H19NO7/c1-22-14-7-12(17(20)24-3)8-15(23-2)16(14)26-10-11-5-6-19-9-13(11)18(21)25-4/h5-9H,10H2,1-4H3 |
InChIキー |
AJZQTXFCEBGQOO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OCC2=C(C=NC=C2)C(=O)OC)OC)C(=O)OC |
正規SMILES |
COC1=CC(=CC(=C1OCC2=C(C=NC=C2)C(=O)OC)OC)C(=O)OC |
Key on ui other cas no. |
61166-29-8 |
同義語 |
4-(3',5'-dimethoxy-4'-carboxyphenoxymethyl)nicotinic acid dimethyl ester dimethyl cathate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















